(2E)-2-(5-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(5-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetic acid is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(5-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetic acid typically involves the condensation of 5-fluoro-3-methylbenzothiazole with acetic acid derivatives under specific reaction conditions. Common reagents used in the synthesis include:
- 5-fluoro-3-methylbenzothiazole
- Acetic acid derivatives
- Catalysts such as acids or bases to facilitate the reaction
The reaction conditions may vary, but generally, the process involves heating the reactants under reflux conditions for several hours to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2E)-2-(5-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetic acid can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oxides.
- Reduction : Reduction reactions can yield reduced derivatives.
- Substitution : The fluorine atom and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
- Oxidizing agents : Such as potassium permanganate or hydrogen peroxide
- Reducing agents : Such as sodium borohydride or lithium aluminum hydride
- Substitution reagents : Such as halogens, alkylating agents, or nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(2E)-2-(5-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetic acid has several scientific research applications, including:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
- Medicine : Explored for its potential therapeutic applications in treating various diseases.
- Industry : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-(5-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds:
- Benzothiazole : The parent compound with a similar core structure.
- 5-fluoro-1,3-benzothiazole : A closely related derivative with a fluorine substituent.
- 3-methylbenzothiazole : Another derivative with a methyl group.
Uniqueness: (2E)-2-(5-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetic acid is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other benzothiazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H8FNO2S |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
(2E)-2-(5-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetic acid |
InChI |
InChI=1S/C10H8FNO2S/c1-12-7-4-6(11)2-3-8(7)15-9(12)5-10(13)14/h2-5H,1H3,(H,13,14)/b9-5+ |
InChI Key |
JZDFKSOAVAZJEO-WEVVVXLNSA-N |
Isomeric SMILES |
CN\1C2=C(C=CC(=C2)F)S/C1=C/C(=O)O |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)SC1=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.